molecular formula C2H5NO2 B1193895 Glycolamide CAS No. 598-42-5

Glycolamide

Cat. No. B1193895
CAS RN: 598-42-5
M. Wt: 75.07 g/mol
InChI Key: TZGPACAKMCUCKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of glycolamide involves several methods, including the functionalization of ionic liquids. A notable synthesis approach involves the creation of a glycolamide-functionalized ionic liquid (G-FIL), which has been evaluated for the extraction of actinide ions such as Am3+, Pu4+, and UO22+ (Raut et al., 2017).

Molecular Structure Analysis

The molecular structure of glycolamide has been studied through rotational absorption spectroscopy, revealing the presence of conformers that exhibit different energy states based on the orientation of the hydroxyl group relative to the carbonyl group. Approximately 1500 transitions up to 460 GHz have been assigned to the most stable conformer (Sanz-Novo et al., 2020).

Chemical Reactions and Properties

Glycolamide esters, derived from glycolamide, have been studied for their rapid hydrolysis in human plasma, indicating their potential as biolabile prodrugs for various therapeutic agents (Nielsenw & Bundgaard, 1988). This property highlights glycolamide's role in the development of pharmaceutical compounds with improved delivery characteristics.

Physical Properties Analysis

The study of glycolamide's physical properties includes its behavior in different states (vapor, liquid, and solid) and the identification of its conformers. Spectroscopic techniques like free jet rotational absorption spectroscopy have been crucial in understanding these properties, revealing two main conformers based on the syn or anti orientation of the hydroxyl group (Maris, 2004).

Chemical Properties Analysis

The chemical properties of glycolamide have been explored through its functionalization, particularly in the context of ionic liquids for actinide ion extraction. The unique structure of glycolamide allows for high extraction efficiency of metal ions, demonstrating its chemical versatility and application potential (Raut et al., 2017).

Scientific Research Applications

  • Interstellar Chemistry : A study by Sanz-Novo et al. (2020) investigated glycolamide in the context of interstellar chemistry. They conducted a comprehensive rotational study and searched for glycolamide in the Sgr B2(N) star-forming region, although it was not detected.

  • Pharmaceutical Applications : Glycolamide esters have been examined for their potential as biolabile prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs). Research by Bundgaard and Nielsen (1988) found that glycolamide esters were rapidly hydrolyzed in human plasma, suggesting their usefulness in drug delivery with improved characteristics.

  • Nuclear Science and Technology : In a study by Raut et al. (2017), a glycolamide-functionalized ionic liquid was synthesized and evaluated for the extraction of actinide ions. This research highlights glycolamide's potential applications in nuclear science.

  • Chemistry and Biochemistry : Stewart (1965) explored glycolamide esters of N-acylamino acids and peptides, examining their potential application in peptide synthesis.

  • Spectroscopic Studies : Maris (2004) conducted a spectroscopic study on the conformational equilibrium of glycolamide, providing insights into its structural properties.

  • Bioconversion and Physicochemical Properties : Another study by Nielsen and Bundgaard (1988) delved into the bioconversion and physicochemical properties of glycolamide esters, suggesting their application in creating biolabile prodrugs.

  • Biotechnology and Metabolic Engineering : Glycolamide has been studied in the context of metabolic engineering, as shown in a study by Yu et al. (2020) where it was used in a carbon-conserving pathway for glycolate production in Escherichia coli.

  • Glycomics and Bioinformatics : Research in glycomics, specifically the interaction of glycans with other biopolymers, has also involved glycolamide, as discussed by Lieth et al. (2004) and Raman et al. (2006).

Future Directions

The astrochemical model suggests that glycolamide may be present in the star-forming region Sgr B2 (N) at a level just below the upper limit . This indicates potential future directions for research in astrochemistry.

properties

IUPAC Name

2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPACAKMCUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208531
Record name Glycolamide
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Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyacetamide

CAS RN

598-42-5
Record name 2-Hydroxyacetamide
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Record name Glycolamide
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Record name Glycolamide
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Record name Glycolamide
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Record name 2-Hydroxyacetamide
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Record name GLYCOLAMIDE
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Synthesis routes and methods

Procedure details

The reaction described in Example 1 is repeated except that the mutant strains A. facilis 72-PF-15 or 72-PF-17 are used instead of A. facilis 72W. A suspension of 0.50 g (wet cell paste) A. facilis 72-PF-15 or 72-PF-17 in 8.44 mL of 0 020 M potassium phosphate buffer (pH 6.0) is placed into a 15-mL polypropylene centrifuge tube. To the tube is then added 1.06 mL of a 55 wt % solution of glycolonitrile in water (1.0 M final concentration of glycolonitrile in the suspension), and the resulting suspension mixed on a rotating platform at 25° C. Samples of the suspension for analysis (0.200 mL) are first adjusted to pH 2.5 with 6 N HCl to stop the reaction, centrifuged, and the supernatant filtered using a 0.2 micron filter. After sufficient time, complete conversion of glycolonitrile to glycolic acid is obtained with no production of byproduct glycolamide.
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Citations

For This Compound
1,310
Citations
NM Nielsenw, H Bundgaard - Journal of Pharmaceutical …, 1988 - Wiley Online Library
… glycolamide esters. … glycolamide esters and structurally related esters, the most prominent structural requirement needed for a rapid rate of hydrolysis was found to be the glycolamide …
Number of citations: 396 onlinelibrary.wiley.com
HJV Tyrrell, M Kennerley - Journal of the Chemical Society A: Inorganic …, 1968 - pubs.rsc.org
The significance of viscosity B-coefficients for solutions of dipolar ions and non-electrolytes in water is discussed in the light of hydrodynamic theories of viscosity and the usefulness of …
Number of citations: 93 pubs.rsc.org
N Moerk Nielsen, H Bundgaard - Journal of medicinal chemistry, 1989 - ACS Publications
… of aspirin.,-Disubstituted glycolamide esters were found to be … Unsubstituted and monosubstituted glycolamide esters as … The properties of some,-disubstituted glycolamide esters …
Number of citations: 90 pubs.acs.org
H Bundgaard, NM Nielsen - International journal of pharmaceutics, 1988 - Elsevier
… hydrolysis was the glycolamide ester structure combined with … Consequently, such N, Ndisubstituted glycolamide esters … In the present work, a number of N,Ndisubstituted glycolamide …
Number of citations: 80 www.sciencedirect.com
S Khanna, M Madan, A Vangoori, R Banerjee… - Bioorganic & medicinal …, 2006 - Elsevier
… glycolamide ester (–CO 2 CH 2 CONRR 1 ) in place of acid side chain for cyclooxygenase activities. We felt that substituted glycolamide … substituents of the glycolamide ester can alter …
Number of citations: 55 www.sciencedirect.com
FT Gucker, WL Ford, CE Moser - Journal of Physical Chemistry, 1939 - ACS Publications
Within the last decade the Dcbye-Hückel theory has been extended to explain fairly satisfactorily the behavior of dilute electrolytic solutions. The change of the logarithm of the activity …
Number of citations: 77 pubs.acs.org
M Sanz-Novo, A Belloche, JL Alonso… - Astronomy & …, 2020 - aanda.org
… We also searched for glycolamide toward Sgr B2(N) with … glycolamide were then searched for in the prominent hot molecular core Sgr B2(N2). We report the nondetection of glycolamide …
Number of citations: 13 www.aanda.org
VM Rivilla, M Sanz-Novo, I Jiménez-Serra… - The Astrophysical …, 2023 - iopscience.iop.org
… the ISM before the detection of glycolamide presented in this work. We discuss in this section why glycolamide is easier to detect than other isomers, particularly the long-sought glycine. …
Number of citations: 5 iopscience.iop.org
MT Fuh, CC Tseng, SM Li, SE Tsai, TJ Chuang… - Bioorganic …, 2021 - Elsevier
Through modification of the skeleton of Sitagliptin and Vildagliptin, we successfully synthesized and built-up four series of 1,2,4-triazole derivatives, containing N,O-disubstituted …
Number of citations: 7 www.sciencedirect.com
PJ Dunlop, LJ Gosting - Journal of the American Chemical Society, 1953 - ACS Publications
Using an improved Gouy diffusiometer, the concentration dependence of thedifferential diffusion coefficient of glycolamide in water has beenmeasured from 0 to 4 molar. Relative …
Number of citations: 43 pubs.acs.org

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